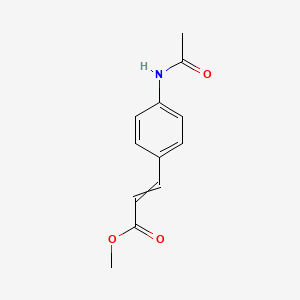

Methyl 3-(4-acetamidophenyl)prop-2-enoate

CAS No.: 20883-97-0

Cat. No.: VC18935590

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20883-97-0 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | methyl 3-(4-acetamidophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14) |

| Standard InChI Key | NVPUAPCWSYBSQR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl 3-(4-acetamidophenyl)prop-2-enoate, reflects its core structure:

-

A phenyl ring substituted at the para position with an acetamido group (-NHCOCH₃).

-

An α,β-unsaturated ester (prop-2-enoate) linked to the phenyl ring at the β-carbon.

-

A methyl ester (-COOCH₃) at the α-carbon.

The conjugated double bond in the α,β-unsaturated system enhances electrophilicity, making the compound reactive toward nucleophiles, akin to nitro-substituted analogs.

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Reactivity

Proposed Synthesis Pathways

While no direct synthesis reports exist for Methyl 3-(4-acetamidophenyl)prop-2-enoate, analogous methodologies suggest viable routes:

a. Knoevenagel Condensation

Reaction of 4-acetamidobenzaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine or pyridine catalysis) could yield the target compound. This method is widely used for α,β-unsaturated esters, as demonstrated for nitro-substituted derivatives.

b. Esterification of Preformed Acid

-

Step 1: Synthesis of 3-(4-acetamidophenyl)prop-2-enoic acid via aldol condensation.

-

Step 2: Esterification with methanol using acid catalysis (e.g., H₂SO₄) .

Physicochemical Properties

Predicted Properties

Based on structural analogs:

-

Density: ~1.2–1.3 g/cm³ (similar to nitro- and ethoxy-substituted esters) .

-

Melting Point: Likely 80–100°C, influenced by hydrogen bonding from the acetamido group.

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the acetamido moiety; low in water.

| Compound | Antimicrobial MIC (µg/mL) | Cytotoxic IC₅₀ (µM) |

|---|---|---|

| Methyl 3-(2-nitrophenyl)prop-2-enoate | 32 (S. aureus) | 50 (HeLa cells) |

| Methyl 3-(4-ethoxyphenyl)prop-2-enoate | Not reported | Not reported |

Future Research Directions

Critical Knowledge Gaps

-

Synthetic Optimization: Systematic studies on catalysis and solvent systems for improved yields.

-

Biological Screening: In vitro assays against microbial and cancer cell lines to validate hypothesized activities.

-

Computational Modeling: DFT calculations to predict reactivity and docking studies to identify molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume